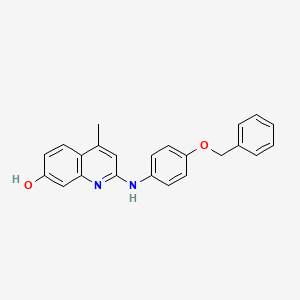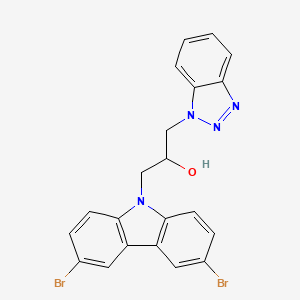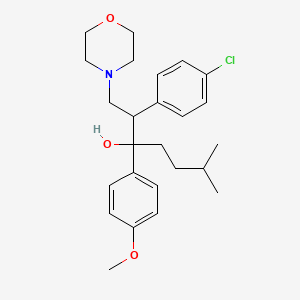
dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with bromine, ethoxy, and methoxy groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by esterification and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis process and verifying the compound’s structure.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing biochemical pathways. Detailed studies on its binding affinity and specificity are essential for understanding its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid
- 2-Bromo-6-methoxyphenol
- 3-Bromo-4-hydroxy-5-methoxybenzonitrile
Uniqueness
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications that require precise molecular interactions.
Eigenschaften
Molekularformel |
C19H22BrNO6 |
|---|---|
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22BrNO6/c1-6-27-17-14(20)7-11(8-15(17)24-3)16-12(18(22)25-4)9-21(2)10-13(16)19(23)26-5/h7-10,16H,6H2,1-5H3 |
InChI-Schlüssel |
GHWXGIMICMXCPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Br)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-[[1-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10795941.png)
![(2Z)-3-(1H-1,3-Benzodiazol-2-YL)-6-hexyl-2-[(2-methylphenyl)imino]-2H-chromen-7-OL](/img/structure/B10795953.png)

![N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-YL)methyl]-2-phenylacetamide](/img/structure/B10795971.png)


![(1R,2R,5S,9S,12R)-13,13-Dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B10795986.png)

![7-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-(propoxymethyl)quinolin-8-ol](/img/structure/B10795994.png)
![4-[(4-Tert-butylphenyl)methyl]-2-(3,5-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B10795996.png)
![N-(2-{[2-(2-Methylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-YL)thiophene-2-carboxamide](/img/structure/B10796000.png)
![5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride](/img/structure/B10796011.png)
